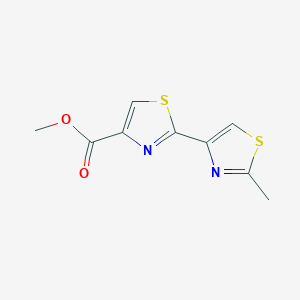
Methyl 2'-methyl-2,4'-bi-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is a compound belonging to the bithiazole family, which consists of two thiazole rings. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents. One common method includes the cyclization of thiosemicarbazones with α-halocarbonyl compounds or ethyl-α-chloroacetate . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sulfuric acid.
Industrial Production Methods
Industrial production of Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines, depending on the specific reaction.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiazole: Another bithiazole derivative with similar structural features.
4,4’-Bithiazole: Differing in the position of the thiazole rings, leading to different chemical properties.
Uniqueness
Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Biological Activity
Methyl 2'-methyl-2,4'-bi-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, and includes relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₉H₈N₂O₂S₂
- Molecular Weight : 224.29 g/mol
- CAS Number : 80337-72-0
This compound belongs to the thiazole family, which is known for its pharmacological potential due to the thiazole ring's ability to interact with various biological targets.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against a range of microbial pathogens.
Case Studies
-
Antibacterial Activity :
- In a study evaluating various thiazole derivatives, this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 50 to 200 μg/mL. This activity was lower than that of standard antibiotics like ciprofloxacin (MIC = 0.5 μg/mL) but indicates potential for further development .
- Antifungal Activity :
Anticancer Activity
Research has shown that this compound possesses anticancer properties.
Cytotoxicity Studies
In vitro studies using the MTT assay on liver carcinoma cell lines (HEPG2) demonstrated that the compound exhibits cytotoxic effects with an IC₅₀ value of approximately 30 μM. This indicates that it can reduce cell viability significantly compared to control groups treated with doxorubicin .
Table of Cytotoxicity Data
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Properties
Molecular Formula |
C9H8N2O2S2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
methyl 2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H8N2O2S2/c1-5-10-6(3-14-5)8-11-7(4-15-8)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
OTYVVTDWXXKIMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















